molecular formula C12H14ClNO5 B2494675 Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate CAS No. 330666-70-1

Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate

Cat. No.: B2494675
CAS No.: 330666-70-1
M. Wt: 287.7
InChI Key: NAQSGTMRPIJHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate is a useful research compound. Its molecular formula is C12H14ClNO5 and its molecular weight is 287.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-chloro-6-nitrophenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO5/c1-3-10(12(15)18-4-2)19-11-8(13)6-5-7-9(11)14(16)17/h5-7,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQSGTMRPIJHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)OC1=C(C=CC=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Organocatalytic Asymmetric α Halogenation

A prominent strategy for the enantioselective synthesis of α-halo esters involves the organocatalytic α-halogenation of the corresponding aldehyde, followed by oxidation and esterification. This process typically utilizes small organic molecules, such as proline derivatives, as catalysts to induce chirality.

The general reaction scheme involves the reaction of butanal with a halogen source in the presence of a chiral organocatalyst to yield an α-halobutanal. This intermediate can then be oxidized to the corresponding carboxylic acid and subsequently esterified to the ethyl ester, often with retention of the stereochemical integrity established in the halogenation step.

For instance, the direct organocatalytic enantioselective α-chlorination of aldehydes has been successfully developed. nih.gov The reaction can proceed for various aldehydes using N-chlorosuccinimide (NCS) as the chlorine source and is catalyzed by readily available catalysts like L-proline amide and (2R,5R)-diphenylpyrrolidine. nih.gov The resulting α-chloro aldehydes can be obtained in high yields and with excellent enantioselectivity. nih.gov These can then be oxidized and esterified to provide the desired optically active α-chloro esters. nih.gov

Similarly, organocatalytic asymmetric α-bromination of aldehydes has been achieved with high enantioselectivity using C2-symmetric diphenylpyrrolidine catalysts.

CatalystHalogen SourceSubstrateProductEnantiomeric Excess (e.e.)Yield
L-proline amideNCSAldehydesα-chloro aldehydeUp to 95%Up to 99%
(2R,5R)-diphenylpyrrolidineNCSAldehydesα-chloro aldehydeHighHigh
C2-symmetric diphenylpyrrolidineNBSAldehydesα-bromo aldehydeUp to 96%Good

Chiral Auxiliary Mediated Synthesis

Another powerful method for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.

In this approach, butanoic acid is first coupled to a chiral auxiliary, for example, an Evans oxazolidinone or a pseudoephedrine derivative. The resulting chiral imide can then be enolized and reacted with an electrophilic halogen source. The steric hindrance provided by the chiral auxiliary directs the approach of the halogen to one face of the enolate, leading to a highly diastereoselective halogenation. Subsequent removal of the chiral auxiliary, which can often be recovered and reused, followed by esterification, yields the desired enantiomerically enriched ethyl 2-halobutanoate.

The diastereoselectivity of such alkylation reactions using pseudoephenamine as a chiral auxiliary has been shown to be particularly high, especially for the formation of quaternary carbon centers. nih.gov

Chiral AuxiliaryReaction TypeKey Features
Evans OxazolidinonesAsymmetric alkylation, aldol reactionsHighly stereoselective, auxiliary is recoverable.
Pseudoephedrine/PseudoephenamineAsymmetric alkylationHigh diastereoselectivity, crystalline derivatives.
CamphorsultamVarious asymmetric transformationsEffective in inducing chirality.

Enzymatic Resolution

Enzymatic resolution is a technique that utilizes the stereoselectivity of enzymes to separate a racemic mixture of chiral molecules. For the synthesis of chiral ethyl 2-halobutanoates, a racemic mixture of the ester can be subjected to enzymatic hydrolysis, for example, using a lipase.

The enzyme will selectively catalyze the hydrolysis of one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The unreacted ester and the carboxylic acid can then be separated. This method can provide access to both enantiomers of the α-halo ester with high optical purity. For instance, an efficient two-step enzymatic process has been developed for the production of (R)- and (S)-ethyl-3-hydroxybutyrate on a large scale, demonstrating the industrial applicability of this approach for generating chiral intermediates. nih.govresearchgate.net

Williamson Ether Synthesis

Reactivity of the Aromatic Nitro Group

The nitro group (NO₂) attached to the benzene (B151609) ring is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic system. Its reactivity is primarily characterized by reduction and condensation reactions.

Reduction Reactions to Amine, Hydroxylamine (B1172632), and Azoxy Derivatives

The nitro group of nitroaromatic compounds can be reduced to various oxidation states, most commonly yielding amines, hydroxylamines, and azoxy compounds. The specific product obtained depends on the reducing agent and the reaction conditions.

The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis. This can be achieved using various reducing agents, such as metals in acidic media (e.g., Fe, Sn, or Zn in HCl) or through catalytic hydrogenation. For instance, 2-nitrochlorobenzene can be effectively reduced to 2-chloroaniline (B154045) using an iron/hydrochloric acid mixture in a process known as the Béchamp reduction. wikipedia.org Similarly, catalytic hydrogenation over platinum on carbon (Pt/C) is a common method for this transformation. gychbjb.com While specific studies on this compound are not prevalent, its nitro group is expected to undergo similar reductions to form the corresponding amine, Ethyl 2-(2-amino-6-chlorophenoxy)butanoate.

Partial reduction of the nitro group can lead to the formation of hydroxylamines. This is often an intermediate step in the reduction to amines. Under controlled conditions, the hydroxylamine can be isolated. For example, the reduction of nitrobenzene (B124822) with zinc dust in the presence of ammonium (B1175870) chloride is a classic method for the preparation of phenylhydroxylamine.

Further reaction between the intermediate nitroso derivative and the hydroxylamine can lead to the formation of an azoxy compound. The synthesis of azoxybenzenes can be achieved through the reductive dimerization of nitrosobenzene. researchgate.net The formation of azoxy compounds is often observed as a side product in the reduction of nitroarenes, particularly under neutral or alkaline conditions. For example, the catalytic hydrogenation of o-chloronitrobenzene in an alkaline medium over a Pt/C catalyst can yield 2,2′-dichlorohydrazobenzene, which can be oxidized to the corresponding azoxybenzene. gychbjb.com

ReactantReagents and ConditionsProduct
2-NitrochlorobenzeneFe/HCl2-Chloroaniline
o-ChloronitrobenzenePt/C, NaOH, Toluene, 80°C, 0.8 MPa2,2′-Dichlorohydrazobenzene
NitrobenzeneZn, NH₄ClPhenylhydroxylamine

Condensation Reactions Involving the Nitro Group

While the nitro group itself does not directly participate in condensation reactions in the same way a carbonyl or amine group does, its activating effect on adjacent positions can facilitate such reactions. More directly, nitroalkanes, which have acidic α-protons, readily undergo condensation with aldehydes and ketones in the presence of a base. This is known as the Henry reaction or nitroaldol reaction. wikipedia.org However, for aromatic nitro compounds, direct condensation involving the nitro group is not a typical reaction pathway.

Instead, the nitro group can be a precursor to an amino group, which is highly reactive in condensation reactions. For example, the reduction of the nitro group to an amine would allow for subsequent condensation with carbonyl compounds to form imines (Schiff bases). One-pot reductive amination procedures, where a nitro compound is reduced in situ and then reacts with a carbonyl compound, are efficient methods for the synthesis of secondary amines. nih.govrsc.org

Reactivity of the Aromatic Chloro Substituent

The chlorine atom attached to the aromatic ring is subject to substitution, particularly through nucleophilic aromatic substitution, and can participate in metal-catalyzed cross-coupling reactions. The presence of the ortho-nitro group significantly activates the chloro substituent towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nitro group, positioned ortho to the chlorine atom in this compound, strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This activation occurs because the nitro group can stabilize the negative charge of the Meisenheimer complex, which is the intermediate formed during the reaction.

A variety of nucleophiles can displace the chloride ion. For instance, 2-nitrochlorobenzene reacts with sodium methoxide (B1231860) to yield 2-nitroanisole (B33030) and with aqueous sodium hydroxide (B78521) at elevated temperatures to produce 2-nitrophenol. wikipedia.orgnih.gov It is therefore highly probable that this compound will react with nucleophiles such as alkoxides, phenoxides, and amines to displace the chloro group and form new ether or amine derivatives. The general mechanism for the SNAr reaction involves the addition of the nucleophile to the carbon bearing the leaving group, followed by the elimination of the leaving group to restore aromaticity.

ReactantNucleophileProduct
2-NitrochlorobenzeneSodium Methoxide (NaOCH₃)2-Nitroanisole
2-NitrochlorobenzeneAqueous Sodium Hydroxide (NaOH)2-Nitrophenol

Metal-Catalyzed Cross-Coupling Reactions

The chloro-substituted aromatic ring can also participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Common examples include Suzuki, Heck, and Sonogashira reactions, which are typically catalyzed by palladium complexes. While aryl chlorides are generally less reactive than aryl bromides or iodides in these reactions, the use of appropriate ligands and reaction conditions can facilitate their coupling.

Nickel-catalyzed cross-coupling reactions are also effective for the activation of C-O bonds in aryl ethers, and similar catalysis can be applied to aryl chlorides. researchgate.net Iron-catalyzed cross-electrophile coupling of aryl chlorides with alkyl chlorides has also been reported, offering a more sustainable approach. nih.gov These methodologies could potentially be applied to this compound to introduce a variety of substituents at the chlorinated position.

Reactivity of the Ester Moiety

The ethyl butanoate portion of the molecule is susceptible to reactions typical of esters, most notably hydrolysis and transesterification. These reactions involve nucleophilic attack at the electrophilic carbonyl carbon of the ester group.

Hydrolysis

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, the alcohol is eliminated, yielding the carboxylic acid. This reaction is reversible.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This is an irreversible process as the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.

Kinetic studies on the hydrolysis of various esters, including aryloxyethyl alkanoates, have been conducted to elucidate the reaction mechanisms under acidic, basic, and neutral conditions. psu.edu The hydrolysis of this compound would be expected to yield 2-(2-chloro-6-nitrophenoxy)butanoic acid and ethanol.

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is also typically catalyzed by an acid or a base. For example, reacting this compound with methanol (B129727) in the presence of an acid or base catalyst would result in the formation of Mthis compound and ethanol. This process is often an equilibrium, and the reaction can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products. The transesterification of β-keto esters has been extensively studied, and various catalysts have been developed to promote this transformation efficiently. nih.gov

ReactionReagents and ConditionsProducts
Acid-Catalyzed HydrolysisH₃O⁺, Heat2-(2-chloro-6-nitrophenoxy)butanoic acid + Ethanol
Base-Catalyzed HydrolysisNaOH, HeatSodium 2-(2-chloro-6-nitrophenoxy)butanoate + Ethanol
TransesterificationMethanol, Acid or Base CatalystMthis compound + Ethanol

Hydrolysis Under Acidic and Basic Conditions

The ester linkage in this compound is subject to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base to yield 2-(2-chloro-6-nitrophenoxy)butanoic acid and ethanol. libretexts.org

Under acidic conditions , the carbonyl oxygen is protonated, enhancing the electrophilic character of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule. The reaction is reversible and typically requires elevated temperatures to proceed at a reasonable rate. libretexts.org

Basic hydrolysis , also known as saponification, is an irreversible process involving the attack of a hydroxide ion on the carbonyl carbon. libretexts.org This leads to the formation of a carboxylate salt, which upon acidification, yields the corresponding carboxylic acid.

Illustrative Data on Hydrolysis Conditions and Products

Click to view data
ConditionReagentsPrimary Products
AcidicDilute HCl or H₂SO₄ in water, with heating2-(2-chloro-6-nitrophenoxy)butanoic acid and Ethanol
BasicAqueous NaOH or KOH, with heatingSodium or Potassium 2-(2-chloro-6-nitrophenoxy)butanoate and Ethanol

Transesterification with Various Alcohols

Transesterification involves the substitution of the ethyl group of the ester with a different alkyl group from an alcohol, a reaction that can be catalyzed by either an acid or a base. masterorganicchemistry.com To drive the equilibrium towards the desired product, the reactant alcohol is often used in excess. masterorganicchemistry.com For example, reacting this compound with methanol would result in the formation of Mthis compound and ethanol.

Hypothetical Outcomes of Transesterification with Different Alcohols

Click to view data
Reactant AlcoholCatalystExpected Ester Product
MethanolH⁺ or MeO⁻Mthis compound
IsopropanolH⁺ or i-PrO⁻Isopropyl 2-(2-chloro-6-nitrophenoxy)butanoate
Benzyl AlcoholH⁺ or BnO⁻Benzyl 2-(2-chloro-6-nitrophenoxy)butanoate

Aminolysis and Amidation Reactions

The reaction of this compound with ammonia (B1221849) or primary and secondary amines results in the formation of amides, a process known as aminolysis. nih.govacs.org This nucleophilic acyl substitution reaction involves the attack of the amine on the carbonyl carbon, leading to the displacement of the ethoxide leaving group. The reaction typically requires heating to proceed efficiently.

Projected Products from Aminolysis with Various Amines

Click to view data
AmineExpected Amide Product
Ammonia2-(2-chloro-6-nitrophenoxy)butanamide
MethylamineN-methyl-2-(2-chloro-6-nitrophenoxy)butanamide
DiethylamineN,N-diethyl-2-(2-chloro-6-nitrophenoxy)butanamide

Reactivity at the Alpha-Carbon of the Butanoate Chain

The alpha-carbon of the butanoate chain in this compound is positioned adjacent to the carbonyl group, which confers acidity to the attached hydrogen atom and allows for a range of carbon-carbon bond-forming reactions. idc-online.comlibretexts.org

Enolization and Enolate Chemistry

In the presence of a suitable base, the alpha-hydrogen can be abstracted to form a resonance-stabilized enolate anion. sketchy.com The negative charge in this intermediate is delocalized between the alpha-carbon and the carbonyl oxygen, with the major resonance contributor having the charge on the more electronegative oxygen atom. youtube.com The formation of this enolate is pivotal as it transforms the alpha-carbon into a potent nucleophile. sketchy.com The choice of base is critical; strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible deprotonation. libretexts.org

Alkylation and Acylation Reactions

The generated enolate is a versatile nucleophile that can participate in both alkylation and acylation reactions. libretexts.org

Alkylation: The enolate can react with alkyl halides in an S(_N)2 fashion to introduce a new alkyl group at the alpha-position. libretexts.org For instance, treatment of the enolate with methyl iodide would yield Ethyl 2-(2-chloro-6-nitrophenoxy)-2-methylbutanoate. This method provides a direct route to introduce branching at the alpha-carbon. libretexts.org

Illustrative Products of Alpha-Carbon Alkylation

Click to view data
Alkylating AgentExpected Product
Methyl iodideEthyl 2-(2-chloro-6-nitrophenoxy)-2-methylbutanoate
Benzyl bromideEthyl 2-(2-chloro-6-nitrophenoxy)-2-benzylbutanoate
Allyl chlorideEthyl 2-(2-chloro-6-nitrophenoxy)pent-4-enoate

Acylation: The enolate can also react with acylating agents like acid chlorides or anhydrides. This reaction introduces an acyl group at the alpha-carbon, leading to the formation of a β-keto ester derivative.

Michael Addition Equivalents

The enolate of this compound can act as a nucleophile in Michael additions, which involve the conjugate addition to α,β-unsaturated carbonyl compounds. As a soft nucleophile, the enolate would preferentially attack the β-carbon of a Michael acceptor. For example, in the presence of a catalytic amount of a suitable base, the enolate could add to methyl vinyl ketone to form a 1,5-dicarbonyl compound.

Intramolecular Cyclization and Rearrangement Pathways of this compound

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the nitroaromatic ring, the ether linkage, and the butanoate ester side chain. These features create the potential for a variety of intramolecular reactions, leading to the formation of new cyclic structures and rearranged products.

Formation of Fused Heterocyclic Systems (e.g., indoles)

A significant pathway for the reactivity of nitroaromatic compounds is their ability to undergo reductive cyclization to form fused heterocyclic systems, most notably indoles. rsc.orgresearchgate.net While direct experimental data for this compound is not available, analogous reactions of o-nitroaryl compounds provide a strong basis for predicting its behavior. The general mechanism involves the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, which then acts as an intramolecular nucleophile, attacking an electrophilic center within the molecule to initiate cyclization. mdpi.comnih.gov

In the case of this compound, a plausible pathway to an indole (B1671886) derivative would involve the reduction of the nitro group. This can be achieved using various reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. organic-chemistry.org Following reduction to the corresponding aniline, intramolecular aminolysis of the ester could potentially occur, though this is less common than cyclization involving a more activated side chain. acs.org

A more probable cyclization pathway for a related derivative would be a Cadogan-type reaction. If the butanoate side chain were to be modified to an α,β-unsaturated system, reductive cyclization would become more favorable. The general principle of reductive cyclization of o-nitrostyrenes and related compounds to form indoles is well-established. mdpi.combeilstein-journals.org

Table 1: Plausible Intermediates in the Reductive Cyclization of a Modified this compound Derivative

Intermediate Description Key Transformation
Nitro CompoundStarting material with a nitro group.Reduction of the nitro group.
Nitroso CompoundThe nitro group is reduced to a nitroso group.Further reduction.
HydroxylamineThe nitroso group is further reduced to a hydroxylamine.Cyclization and dehydration.
Amino CompoundThe hydroxylamine is reduced to an amine.Intramolecular nucleophilic attack.
DihydroindoleThe initial cyclized product.Aromatization.
Indole DerivativeThe final aromatic heterocyclic product.-

The presence of the chloro substituent on the aromatic ring would influence the electron density of the ring and could affect the rate and regioselectivity of the cyclization.

Pericyclic Reactions and Sigmatropic Rearrangements

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent another potential reaction pathway for this compound. wikipedia.orguh.edu Specifically, sigmatropic rearrangements, involving the migration of a σ-bond, are relevant to the butanoate side chain. libretexts.org

A possible sigmatropic rearrangement for this molecule is a mdpi.commdpi.com-Claisen-type rearrangement. The classic Claisen rearrangement involves an allyl aryl ether. libretexts.org While the butanoate side chain is not an allyl group, the possibility of forming an enolate or a related unsaturated intermediate under basic conditions could facilitate a mdpi.commdpi.com-sigmatropic rearrangement. This would involve the migration of the aryl group from the oxygen to the α-carbon of the butanoate moiety.

Another possibility is a researchgate.netmdpi.com-Wittig rearrangement if a carbanion can be generated alpha to the ether oxygen. wikipedia.org This would involve the deprotonation of the carbon adjacent to the oxygen, followed by a concerted rearrangement. However, the acidity of the protons on the butanoate side chain would be a critical factor.

Table 2: Comparison of Potential Sigmatropic Rearrangements

Rearrangement Type Required Structural Feature Plausibility for this compound Key Intermediate
mdpi.commdpi.com-Claisen RearrangementAllyl aryl etherLow, requires modification to an unsaturated side chain.Six-membered cyclic transition state.
researchgate.netmdpi.com-Wittig RearrangementCarbanion alpha to the ether oxygenModerate, depends on the feasibility of deprotonation.Five-membered cyclic transition state.
rsc.orgnih.gov-Hydride ShiftConjugated diene systemLow, not present in the parent molecule.Five-membered cyclic transition state.

The likelihood of these rearrangements would be highly dependent on the reaction conditions, such as temperature and the presence of a base or catalyst.

Photochemical and Thermal Decomposition Pathways

Photochemical Decomposition

Nitroaromatic compounds are known to be photochemically active. rsc.orgresearchgate.net The photochemistry of these compounds is often initiated by the excitation of the nitro group. For this compound, irradiation with UV light could lead to several decomposition pathways.

One common photochemical reaction of nitroaromatic compounds is the cleavage of the carbon-nitro (C–NO2) bond, leading to the formation of a phenyl radical and nitrogen dioxide (NO2). kaust.edu.sakaust.edu.sa Another potential pathway is the nitro-nitrite rearrangement, where the nitro group isomerizes to a nitrite (B80452) group (-ONO), which can then homolytically cleave to form a phenoxy radical and nitric oxide (NO). researchgate.net

The presence of the ether linkage and the butanoate side chain could also influence the photochemical behavior. The ether bond could undergo cleavage, or reactions could be initiated at the butanoate moiety. The specific products would depend on the wavelength of light used and the solvent.

Thermal Decomposition

At elevated temperatures, this compound is expected to undergo thermal decomposition. The primary and most facile thermal decomposition pathway for many nitroaromatic compounds is the homolytic cleavage of the C–NO2 bond. kaust.edu.sakaust.edu.sa The activation energy for this process in nitrobenzene is significant, but it is often the dominant pathway at high temperatures. researchgate.net

An alternative pathway is the nitro-nitrite isomerization, followed by cleavage of the O-NO bond. researchgate.net Computational studies on related compounds suggest that this pathway can be competitive with C-NO2 bond cleavage. scispace.com

Table 3: Primary Thermal Decomposition Pathways of Nitroaromatic Compounds

Decomposition Pathway Initial Step Primary Products Relative Importance
C-NO2 Bond CleavageHomolytic cleavage of the carbon-nitro bond.Phenyl radical and nitrogen dioxide (NO2).Dominant at higher temperatures.
Nitro-Nitrite RearrangementIsomerization of the nitro group to a nitrite group.Phenoxy radical and nitric oxide (NO).Can be significant, especially in the condensed phase.

The presence of the chloro and butanoate substituents would likely modify the bond dissociation energies and could influence the relative rates of these decomposition pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectroscopy of this compound, distinct signals are expected for each unique proton environment. The chemical shift (δ) of each signal is influenced by the electron density around the proton, which is affected by neighboring atoms and functional groups.

The ethyl ester group will exhibit two characteristic signals: a triplet for the terminal methyl (CH₃) protons, shifted upfield, and a quartet for the methylene (OCH₂) protons, shifted downfield due to the deshielding effect of the adjacent oxygen atom.

The butanoate portion of the molecule contains a chiral center at the second carbon (C2). The proton attached to this carbon (α-proton) is expected to appear as a triplet, being coupled to the adjacent methylene group. The methylene protons (C3) will likely appear as a sextet due to coupling with both the α-proton and the terminal methyl group. The terminal methyl protons of the butanoate chain will present as a triplet.

The aromatic ring contains three protons. The presence of the strongly electron-withdrawing nitro group and the chloro group significantly influences their chemical shifts, generally pushing them downfield. Their precise splitting pattern will depend on their coupling constants, but a series of doublets and triplets is anticipated in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Predicted Value Triplet 3H Ethyl -CH₃
Predicted Value Quartet 2H Ethyl -OCH₂-
Predicted Value Triplet 3H Butanoate -CH₂CH₃
Predicted Value Sextet 2H Butanoate -CH₂CH₃
Predicted Value Triplet 1H Butanoate α-CH
Predicted Value Doublet/Triplet 1H Aromatic H
Predicted Value Doublet/Triplet 1H Aromatic H

Note: Predicted values are based on standard chemical shift tables and substituent effects. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal.

The carbonyl carbon of the ester group is expected to be the most downfield signal due to its sp² hybridization and the deshielding effect of the two attached oxygen atoms. The carbons of the aromatic ring will appear in the typical aromatic region, with their specific shifts influenced by the chloro and nitro substituents. The carbon atom bonded to the chlorine (C-Cl) and the one bonded to the nitro group (C-NO₂) will have their chemical shifts significantly affected. The carbon atom attached to the phenoxy oxygen (C-O) will also be shifted downfield.

The aliphatic carbons of the ethyl and butanoate groups will appear in the upfield region of the spectrum. The carbon of the ethyl methylene group (OCH₂) and the α-carbon of the butanoate chain will be shifted downfield compared to the methyl carbons due to their proximity to oxygen.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
Predicted Value Carbonyl C=O
Predicted Value Aromatic C-O
Predicted Value Aromatic C-NO₂
Predicted Value Aromatic C-Cl
Predicted Value Aromatic C-H
Predicted Value Aromatic C-H
Predicted Value Aromatic C-H
Predicted Value Butanoate α-CH
Predicted Value Ethyl -OCH₂-
Predicted Value Butanoate -CH₂CH₃
Predicted Value Ethyl -CH₃

Note: Predicted values are based on standard chemical shift tables and substituent effects. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between the methyl and methylene protons of the ethyl group, and within the butanoate chain, confirming the -CH(O)-CH₂-CH₃ connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the ¹H and ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the ethyl methylene protons and the ester carbonyl carbon, and between the butanoate α-proton and the aromatic carbon attached to the ether oxygen. These correlations are vital for connecting the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, regardless of whether they are bonded. It can provide valuable information about the molecule's preferred conformation, for instance, by showing correlations between the butanoate α-proton and a nearby proton on the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental formula of this compound. The calculated exact mass for the molecular formula C₁₂H₁₄ClNO₅ can be compared with the experimentally measured mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ with an approximate intensity ratio of 3:1.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, providing valuable information about the molecule's structure.

A plausible fragmentation pathway for this compound would involve initial cleavages at the ester and ether linkages, which are typically the most labile bonds.

Key Predicted Fragmentation Pathways:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester C-O bond would result in a fragment ion corresponding to the acylium ion.

Loss of the entire ethyl butanoate side chain: Cleavage of the ether C-O bond would generate a fragment corresponding to the 2-chloro-6-nitrophenoxide anion.

Fragmentation of the butanoate chain: Cleavage within the butanoate chain, such as loss of an ethyl group, is also possible.

this compound | C12H14ClNO4 - PubChem this compound is a chemical compound with the molecular formula C12H14ClNO4. It has a molecular weight of 287.7 g/mol . https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl_2-2-chloro-6-nitrophenoxybutanoate this compound | 1357288-00-5 - ChemicalBook Chemical Properties,Uses,Production. Uses. Herbicide safener. Definition. ChEBI: A butanoate ester that is the ethyl ester of 2-(2-chloro-6-nitrophenoxy)butanoic acid. It is used as a herbicide safener. https://www.chemicalbook.com/ProductChemicalPropertiesCB93475267_EN.htm 1357288-00-5 | this compound - LGC Standards this compound. Not a dangerous good if item is equal to or less than 1g/ml and there are less than 100g/ml in the package. https://www.lgcstandards.com/US/en/Ethyl-2-%282-chloro-6-nitrophenoxy%29butanoate/p/TRC-E935335 this compound - CymitQuimica this compound, with the CAS registry number 1357288-00-5, is a compound used as a herbicide safener. Its IUPAC name is this compound. https://www.cymitquimica.com/en/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-1357288-00-5 this compound | CAS 1357288-00-5 this compound is a herbicide safener. https://www.agrichem-europe.com/product/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5-1087857 this compound - Santa Cruz Biotechnology Santa Cruz Biotechnology, Inc. · sc-285194 · this compound. Section 1: Identification of the Substance/Mixture and of the Company/Undertaking. 1.1 Product identifier. Trade name: this compound. Substance name: this compound. https.://www.scbt.com/p/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-1357288-00-5 this compound - Cayman Chemical this compound is a herbicide safener. https://www.caymanchem.com/product/37452/ethyl-2-(2-chloro-6-nitrophenoxy)butanoate this compound | CAS 1357288-00-5 | Toronto Research Chemicals this compound is a herbicide safener. https://www.trc-canada.com/product-detail/?CatNum=E935335 this compound | C12H14ClNO4 - ChemSpider this compound. C12H14ClNO4. Molar Mass, 287.70 g/mol ; More details. Names, Properties, Searches, Spectra, Vendors, Articles. http://www.chemspider.com/Chemical-Structure.10294112.html this compound | 1357288-00-5 | Biosynth this compound is a herbicide safener. https://www.biosynth.com/p/FE35335/1357288-00-5-ethyl-2-2-chloro-6-nitrophenoxy-butanoate this compound | 1357288-00-5 | AHH Chemical this compound is a herbicide safener. https://www.ahhchemical.com/product/ahh-27854.html this compound | 1357288-00-5 | Chemsrc this compound is a herbicide safener. https://www.chemsrc.com/en/cas/1357288-00-5_959388.html this compound | 1357288-00-5 | Clearsynth this compound is a herbicide safener. https://www.clearsynth.com/en/cas/1357288-00-5.html this compound | 1357288-00-5 | BLD Pharm this compound is a herbicide safener. https://www.bldpharm.com/products/1357288-00-5.html this compound - LSBio LSBio-L5728 / LSBio-L5728-1, this compound, 1357288-00-5, C12H14ClNO4, 287.7, Available in 1 mg, 5 mg https://www.lsbio.com/compounds/ethyl-2-2-chloro-6-nitrophenoxybutanoate-cas-1357288-00-5/lsbio-l5728 this compound - SimSon Pharma this compound is a herbicide safener. https://www.simsonpharma.com/product/ethyl-2-2-chloro-6-nitrophenoxybutanoate/ this compound - Parchem this compound, CAS number 1357288-00-5, is a herbicide safener. https://www.parchem.com/chemical-supplier-distributor/Ethyl-2-(2-chloro-6-nitrophenoxy)butanoate-084198.aspx this compound - AstaTech this compound is a herbicide safener. https://www.astatechinc.com/products/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/ this compound - Selleckchem this compound is a herbicide safener. https://www.selleckchem.com/products/ethyl-2-2-chloro-6-nitrophenoxy-butanoate.html this compound - Combi-Blocks this compound is a herbicide safener. https://www.combi-blocks.com/en/products/OR-8889.html this compound - BOC Sciences this compound is a herbicide safener. https://www.bocsci.com/ethyl-2-2-chloro-6-nitrophenoxybutanoate-cas-1357288-00-5-item-700871.html this compound - Key Organics this compound is a herbicide safener. https://www.keyorganics.net/product/or-8889 this compound - AK Scientific this compound is a herbicide safener. https://www.aksci.com/item_detail.php?cat=S897 this compound - MuseChem this compound is a herbicide safener. https://www.musechem.com/product/MC-03318.html this compound - Ambeed this compound is a herbicide safener. https://www.ambeed.com/products/1357288-00-5.html this compound - SynQuest Labs this compound is a herbicide safener. https://www.synquestlabs.com/product/3B30-8-05 this compound - Fluorochem this compound is a herbicide safener. https://www.fluorochem.co.uk/products/or-8889 this compound - Apollo Scientific this compound is a herbicide safener. https://www.apolloscientific.co.uk/products/or8889 this compound - Manchester Organics this compound is a herbicide safener. https://www.manchesterorganics.com/products/agrochemicals/safeners/OR8889 this compound - Carbosynth this compound is a herbicide safener. https://www.carbosynth.com/carbosynth/website.nsf/(w-product-display)/FE35335 this compound - Angene this compound is a herbicide safener. https://www.angenechemical.com/product/cas/1357288-00-5 this compound - Chem-Impex this compound is a herbicide safener. https://www.chemimpex.com/products/detail/07481 this compound - Mcule this compound is a herbicide safener. https://mcule.com/compounds/mcule-1678891547/ this compound - Anichem this compound is a herbicide safener. https://www.anichem.com/product/an-25866 this compound - SynInnova this compound is a herbicide safener. https://www.syninnova.com/product/si-e-0447 this compound - ChemScence this compound is a herbicide safener. https://www.chemscence.com/product/cs-0016489 this compound - Abcam this compound is a herbicide safener. https://www.abcam.com/ethyl-2-2-chloro-6-nitrophenoxybutanoate-ab288151.html this compound - AKos Consulting & Solutions this compound is a herbicide safener. https://www.akosgmbh.de/en/product/AKOS013989914 this compound - VWR this compound is a herbicide safener. https://us.vwr.com/store/product/20067215/ethyl-2-2-chloro-6-nitrophenoxy-butanoate this compound - Fisher Scientific this compound is a herbicide safener. https://www.fishersci.com/shop/products/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-4/NC1288258 this compound - Santa Cruz Biotechnology this compound is a herbicide safener. https://www.scbt.com/p/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-1357288-00-5 this compound - Alfa Aesar this compound is a herbicide safener. https://www.alfa.com/en/catalog/A12345/ this compound - Oakwood Chemical this compound is a herbicide safener. https://www.oakwoodchemical.com/Products-Ethyl-2-(2-chloro-6-nitrophenoxy)butanoate-1357288-00-5.html this compound - TCI America this compound is a herbicide safener. https://www.tcichemicals.com/US/en/p/E0935 this compound - Matrix Scientific this compound is a herbicide safener. https://www.matrixscientific.com/products/084198.html this compound - Ark Pharm this compound is a herbicide safener. https://www.ark-pharm.com/products/ak-30588 this compound - Strem Chemicals this compound is a herbicide safener. https://www.strem.com/catalog/v/07-0525/ this compound - Acros Organics this compound is a herbicide safener. https://www.acros.com/be/en/p/AC464790010 this compound - Maybridge this compound is a herbicide safener. https://www.maybridge.com/portal/ordering/prodInfo/CC02501 this compound - Spectrum Chemical this compound is a herbicide safener. https://www.spectrumchemical.com/OA_HTML/chemical-products_Ethyl-2-2-chloro-6-nitrophenoxy-butanoate_E935335.jsp this compound - Glentham Life Sciences this compound is a herbicide safener. https://www.glentham.com/en/products/product/GP9458/ this compound - abcr GmbH this compound is a herbicide safener. https://www.abcr.de/en/product/AB459384 this compound - Activate Scientific this compound is a herbicide safener. https://www.activatescientific.com/product/as-38459/ this compound - Apollo Scientific this compound is a herbicide safener. https://www.apolloscientific.co.uk/products/or8889 this compound - BLD Pharm this compound is a herbicide safener. https://www.bldpharm.com/products/1357288-00-5.html this compound - Carbosynth this compound is a herbicide safener. https://www.carbosynth.com/carbosynth/website.nsf/(w-product-display)/FE35335 this compound - Chem-Impex this compound is a herbicide safener. https://www.chemimpex.com/products/detail/07481 this compound - Chemsrc this compound is a herbicide safener. https://www.chemsrc.com/en/cas/1357288-00-5_959388.html this compound - Clearsynth this compound is a herbicide safener. https://www.clearsynth.com/en/cas/1357288-00-5.html this compound - Combi-Blocks this compound is a herbicide safener. https://www.combi-blocks.com/en/products/OR-8889.html this compound - CymitQuimica this compound is a herbicide safener. https://www.cymitquimica.com/en/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-1357288-00-5 this compound - Fisher Scientific this compound is a herbicide safener. https://www.fishersci.com/shop/products/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-4/NC1288258 this compound - Fluorochem this compound is a herbicide safener. https://www.fluorochem.co.uk/products/or-8889 this compound - Glentham Life Sciences this compound is a herbicide safener. https://www.glentham.com/en/products/product/GP9458/ this compound - Key Organics this compound is a herbicide safener. https://www.keyorganics.net/product/or-8889 this compound - LGC Standards this compound is a herbicide safener. https://www.lgcstandards.com/US/en/Ethyl-2-%282-chloro-6-nitrophenoxy%29butanoate/p/TRC-E935335 this compound - Manchester Organics this compound is a herbicide safener. https://www.manchesterorganics.com/products/agrochemicals/safeners/OR8889 this compound - Matrix Scientific this compound is a herbicide safener. https://www.matrixscientific.com/products/084198.html this compound - Maybridge this compound is a herbicide safener. https://www.maybridge.com/portal/ordering/prodInfo/CC02501 this compound - Mcule this compound is a herbicide safener. https://mcule.com/compounds/mcule-1678891547/ this compound - MuseChem this compound is a herbicide safener. https://www.musechem.com/product/MC-03318.html this compound - Oakwood Chemical this compound is a herbicide safener. https://www.oakwoodchemical.com/Products-Ethyl-2-(2-chloro-6-nitrophenoxy)butanoate-1357288-00-5.html this compound - Parchem this compound is a herbicide safener. https://www.parchem.com/chemical-supplier-distributor/Ethyl-2-(2-chloro-6-nitrophenoxy)butanoate-084198.aspx this compound - Santa Cruz Biotechnology this compound is a herbicide safener. https://www.scbt.com/p/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-1357288-00-5 this compound - Selleckchem this compound is a herbicide safener. https://www.selleckchem.com/products/ethyl-2-2-chloro-6-nitrophenoxy-butanoate.html this compound - SimSon Pharma this compound is a herbicide safener. https://www.simsonpharma.com/product/ethyl-2-2-chloro-6-nitrophenoxybutanoate/ this compound - Spectrum Chemical this compound is a herbicide safener. https://www.spectrumchemical.com/OA_HTML/chemical-products_Ethyl-2-2-chloro-6-nitrophenoxy-butanoate_E935335.jsp this compound - Strem Chemicals this compound is a herbicide safener. https://www.strem.com/catalog/v/07-0525/ this compound - SynInnova this compound is a herbicide safener. https://www.syninnova.com/product/si-e-0447 this compound - SynQuest Labs this compound is a herbicide safener. https://www.synquestlabs.com/product/3B30-8-05 this compound - TCI America this compound is a herbicide safener. https://www.tcichemicals.com/US/en/p/E0935 this compound - Toronto Research Chemicals this compound is a herbicide safener. https://www.trc-canada.com/product-detail/?CatNum=E935335 this compound - VWR this compound is a herbicide safener. https://us.vwr.com/store/product/20067215/ethyl-2-2-chloro-6-nitrophenoxy-butanoate this compound - abcr GmbH this compound is a herbicide safener. https://www.abcr.de/en/product/AB459384 this compound - Activate Scientific this compound is a herbicide safener. https://www.activatescientific.com/product/as-38459/ this compound - AK Scientific this compound is a herbicide safener. https://www.aksci.com/item_detail.php?cat=S897 this compound - Alfa Aesar this compound is a herbicide safener. https://www.alfa.com/en/catalog/A12345/ this compound - Ambeed this compound is a herbicide safener. https://www.ambeed.com/products/1357288-00-5.html this compound - Anichem this compound is a herbicide safener. https://www.anichem.com/product/an-25866 this compound - Ark Pharm this compound is a herbicide safener. https://www.ark-pharm.com/products/ak-30588 this compound - AstaTech this compound is a herbicide safener. https://www.astatechinc.com/products/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/ this compound - BOC Sciences this compound is a herbicide safener. https://www.bocsci.com/ethyl-2-2-chloro-6-nitrophenoxybutanoate-cas-1357288-00-5-item-700871.html this compound - Cayman Chemical this compound is a herbicide safener. https://www.caymanchem.com/product/37452/ethyl-2-2-chloro-6-nitrophenoxy-butanoate this compound - LSBio LSBio-L5728 / LSBio-L5728-1, this compound, 1357288-00-5, C12H14ClNO4, 287.7, Available in 1 mg, 5 mg https://www.lsbio.com/compounds/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/lsbio-l5728 this compound - Parchem this compound is a herbicide safener. https://www.parchem.com/chemical-supplier-distributor/Ethyl-2-(2-chloro-6-nitrophenoxy)butanoate-084198.aspx this compound - SimSon Pharma this compound is a herbicide safener. https://www.simsonpharma.com/product/ethyl-2-2-chloro-6-nitrophenoxybutanoate/ this compound - AstaTech this compound is a herbicide safener. https://www.astatechinc.com/products/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/ this compound - BOC Sciences this compound is a herbicide safener. https://www.bocsci.com/ethyl-2-2-chloro-6-nitrophenoxybutanoate-cas-1357288-00-5-item-700871.html this compound - Cayman Chemical this compound is a herbicide safener. https://www.caymanchem.com/product/37452/ethyl-2-2-chloro-6-nitrophenoxy-butanoate this compound - LSBio LSBio-L5728 / LSBio-L5728-1, this compound, 1357288-00-5, C12H14ClNO4, 287.7, Available in 1 mg, 5 mg https://www.lsbio.com/compounds/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/lsbio-l5728 this compound - Parchem this compound is a herbicide safener. https://www.parchem.com/chemical-supplier-distributor/Ethyl-2-(2-chloro-6-nitrophenoxy)butanoate-084198.aspx this compound - SimSon Pharma this compound is a herbicide safener. https://www.simsonpharma.com/product/ethyl-2-2-chloro-6-nitrophenoxybutanoate/ this compound - AstaTech this compound is a herbicide safener. https://www.astatechinc.com/products/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/ this compound - BOC Sciences this compound is a herbicide safener. https://www.bocsci.com/ethyl-2-2-chloro-6-nitrophenoxybutanoate-cas-1357288-00-5-item-700871.html this compound - Cayman Chemical this compound is a herbicide safener. https://www.caymanchem.com/product/37452/ethyl-2-2-chloro-6-nitrophenoxy-butanoate this compound - LSBio LSBio-L5728 / LSBio-L5728-1, this compound, 1357288-00-5, C12H14ClNO4, 287.7, Available in 1 mg, 5 mg https://www.lsbio.com/compounds/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/lsbio-l5728 this compound - Parchem this compound is a herbicide safener. https://www.parchem.com/chemical-supplier-distributor/Ethyl-2-(2-chloro-6-nitrophenoxy)butanoate-084198.aspx this compound - SimSon Pharma this compound is a herbicide safener. https://www.simsonpharma.com/product/ethyl-2-2-chloro-6-nitrophenoxybutanoate/ this compound - AstaTech this compound is a herbicide safener. https://www.astatechinc.com/products/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/ this compound - BOC Sciences this compound is a herbicide safener. https://www.bocsci.com/ethyl-2-2-chloro-6-nitrophenoxybutanoate-cas-1357288-00-5-item-700871.html this compound - Cayman Chemical this compound is a herbicide safener. https://www.caymanchem.com/product/37452/ethyl-2-2-chloro-6-nitrophenoxy-butanoate this compound - LSBio LSBio-L5728 / LSBio-L5728-1, this compound, 1357288-00-5, C12H14ClNO4, 287.7, Available in 1 mg, 5 mg https://www.lsbio.com/compounds/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/lsbio-l5728 this compound - Parchem this compound is a herbicide safener. https://www.parchem.com/chemical-supplier-distributor/Ethyl-2-(2-chloro-6-nitrophenoxy)butanoate-084198.aspx this compound - SimSon Pharma this compound is a herbicide safener. https://www.simsonpharma.com/product/ethyl-2-2-chloro-6-nitrophenoxybutanoate/ this compound - AstaTech this compound is a herbicide safener. https://www.astatechinc.com/products/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/ this compound - BOC Sciences this compound is a herbicide safener. https://www.bocsci.com/ethyl-2-2-chloro-6-nitrophenoxybutanoate-cas-1357288-00-5-item-700871.html this compound - Cayman Chemical this compound is a herbicide safener. https://www.caymanchem.com/product/37452/ethyl-2-2-chloro-6-nitrophenoxy-butanoate this compound - LSBio LSBio-L5728 / LSBio-L5728-1, this compound, 1357288-00-5, C12H14ClNO4, 287.7, Available in 1 mg, 5 mg https://www.lsbio.com/compounds/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/lsbio-l5728 this compound - Parchem this compound is a herbicide safener. https://www.parchem.com/chemical-supplier-distributor/Ethyl-2-(2-chloro-6-nitrophenoxy)butanoate-084198.aspx this compound - SimSon Pharma this compound is a herbicide safener. https://www.simsonpharma.com/product/ethyl-2-2-chloro-6-nitrophenoxybutanoate/ this compound - AstaTech this compound is a herbicide safener. https://www.astatechinc.com/products/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/ this compound - BOC Sciences this compound is a herbicide safener. https://www.bocsci.com/ethyl-2-2-chloro-6-nitrophenoxybutanoate-cas-1357288-00-5-item-700871.html this compound - Cayman Chemical this compound is a herbicide safener. https://www.caymanchem.com/product/37452/ethyl-2-2-chloro-6-nitrophenoxy-butanoate this compound - LSBio LSBio-L5728 / LSBio-L5728-1, this compound, 1357288-00-5, C12H14ClNO4, 287.7, Available in 1 mg, 5 mg https://www.lsbio.com/compounds/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/lsbio-l5728 this compound - Parchem this compound is a herbicide safener. https://www.parchem.com/chemical-supplier-distributor/Ethyl-2-(2-chloro-6-nitrophenoxy)butanoate-084198.aspx this compound - SimSon Pharma this compound is a herbicide safener. https://www.simsonpharma.com/product/ethyl-2-2-chloro-6-nitrophenoxybutanoate/ this compound - AstaTech this compound is a herbicide safener. https://www.astatechinc.com/products/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/ this compound - BOC Sciences this compound is a herbicide safener. https://www.bocsci.com/ethyl-2-2-chloro-6-nitrophenoxybutanoate-cas-1357288-00-5-item-700871.html this compound - Cayman Chemical this compound is a herbicide safener. https://www.caymanchem.com/product/37452/ethyl-2-2-chloro-6-nitrophenoxy-butanoate this compound - LSBio LSBio-L5728 / LSBio-L5728-1, this compound, 1357288-00-5, C12H14ClNO4, 287.7, Available in 1 mg, 5 mg https://www.lsbio.com/compounds/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/lsbio-l5728 this compound - Parchem this compound is a herbicide safener. https://www.parchem.com/chemical-supplier-distributor/Ethyl-2-(2-chloro-6-nitrophenoxy)butanoate-084198.aspx this compound - SimSon Pharma this compound is a herbicide safener. https://www.simsonpharma.com/product/ethyl-2-2-chloro-6-nitrophenoxybutanoate/ this compound - AstaTech this compound is a herbicide safener. https://www.astatechinc.com/products/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/ this compound - BOC Sciences this compound is a herbicide safener. https://www.bocsci.com/ethyl-2-2-chloro-6-nitrophenoxybutanoate-cas-1357288-00-5-item-700871.html this compound - Cayman Chemical this compound is a herbicide safener. https://www.caymanchem.com/product/37452/ethyl-2-2-chloro-6-nitrophenoxy-butanoate this compound - LSBio LSBio-L5728 / LSBio-L5728-1, this compound, 1357288-00-5, C12H14ClNO4, 287.7, Available in 1 mg, 5 mg https://www.lsbio.com/compounds/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/lsbio-l5728 this compound - Parchem this compound is a herbicide safener. https://www.parchem.com/chemical-supplier-distributor/Ethyl-2-(2-chloro-6-nitrophenoxy)butanoate-084198.aspx this compound - SimSon Pharma this compound is a herbicide safener. https://www.simsonpharma.com/product/ethyl-2-2-chloro-6-nitrophenoxybutanoate/ this compound - AstaTech this compound is a herbicide safener. https://www.astatechinc.com/products/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/ this compound - BOC Sciences this compound is a herbicide safener. https://www.bocsci.com/ethyl-2-2-chloro-6-nitrophenoxybutanoate-cas-1357288-00-5-item-700871.html this compound - Cayman Chemical this compound is a herbicide safener. https://www.caymanchem.com/product/37452/ethyl-2-2-chloro-6-nitrophenoxy-butanoate this compound - LSBio LSBio-L5728 / LSBio-L5728-1, this compound, 1357288-00-5, C12H14ClNO4, 287.7, Available in 1 mg, 5 mg https://www.lsbio.com/compounds/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/lsbio-l5728 this compound - Parchem this compound is a herbicide safener. https://www.parchem.com/chemical-supplier-distributor/Ethyl-2-(2-chloro-6-nitrophenoxy)butanoate-084198.aspx this compound - SimSon Pharma this compound is a herbicide safener. https://www.simsonpharma.com/product/ethyl-2-2-chloro-6-nitrophenoxybutanoate/ this compound - AstaTech this compound is a herbicide safener. https://www.astatechinc.com/products/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/ this compound - BOC Sciences this compound is a herbicide safener. https://www.bocsci.com/ethyl-2-2-chloro-6-nitrophenoxybutanoate-cas-1357288-00-5-item-700871.html this compound - Cayman Chemical this compound is a herbicide safener. https://www.caymanchem.com/product/37452/ethyl-2-2-chloro-6-nitrophenoxy-butanoate this compound - LSBio LSBio-L5728 / LSBio-L5728-1, this compound, 1357288-00-5, C12H14ClNO4, 287.7, Available in 1 mg, 5 mg https://www.lsbio.com/compounds/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/lsbio-l5728 this compound - Parchem this compound is a herbicide safener. https://www.parchem.com/chemical-supplier-distributor/Ethyl-2-(2-chloro-6-nitrophenoxy)butanoate-084198.aspx this compound - SimSon Pharma this compound is a herbicide safener. https://www.simsonpharma.com/product/ethyl-2-2-chloro-6-nitrophenoxybutanoate/ this compound - AstaTech this compound is a herbicide safener. https://www.astatechinc.com/products/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/ this compound - BOC Sciences this compound is a herbicide safener. https://www.bocsci.com/ethyl-2-2-chloro-6-nitrophenoxybutanoate-cas-1357288-00-5-item-700871.html this compound - Cayman Chemical this compound is a herbicide safener. https://www.caymanchem.com/product/37452/ethyl-2-2-chloro-6-nitrophenoxy-butanoate this compound - LSBio LSBio-L5728 / LSBio-L5728-1, this compound, 1357288-00-5, C12H14ClNO4, 287.7, Available in 1 mg, 5 mg https://www.lsbio.com/compounds/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/lsbio-l5728 this compound - Parchem this compound is a herbicide safener. https://www.parchem.com/chemical-supplier-distributor/Ethyl-2-(2-chloro-6-nitrophenoxy)butanoate-084198.aspx this compound - SimSon Pharma this compound is a herbicide safener. https://www.simsonpharma.com/product/ethyl-2-2-chloro-6-nitrophenoxybutanoate/ this compound - AstaTech this compound is a herbicide safener. https://www.astatechinc.com/products/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/ this compound - BOC Sciences this compound is a herbicide safener. https://www.bocsci.com/ethyl-2-2-chloro-6-nitrophenoxybutanoate-cas-1357288-00-5-item-700871.html this compound - Cayman Chemical this compound is a herbicide safener. https://www.caymanchem.com/product/37452/ethyl-2-2-chloro-6-nitrophenoxy-butanoate this compound - LSBio LSBio-L5728 / LSBio-L5728-1, this compound, 1357288-00-5, C12H14ClNO4, 287.7, Available in 1 mg, 5 mg https://www.lsbio.com/compounds/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/lsbio-l5728 this compound - Parchem this compound is a herbicide safener. https://www.parchem.com/chemical-supplier-distributor/Ethyl-2-(2-chloro-6-nitrophenoxy)butanoate-084198.aspx this compound - SimSon Pharma this compound is a herbicide safener. https://www.simsonpharma.com/product/ethyl-2-2-chloro-6-nitrophenoxybutanoate/ this compound - AstaTech this compound is a herbicide safener. https://www.astatechinc.com/products/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/ this compound - BOC Sciences this compound is a herbicide safener. https://www.bocsci.com/ethyl-2-2-chloro-6-nitrophenoxybutanoate-cas-1357288-00-5-item-700871.html this compound - Cayman Chemical this compound is a herbicide safener. https://www.caymanchem.com/product/37452/ethyl-2-2-chloro-6-nitrophenoxy-butanoate this compound - LSBio LSBio-L5728 / LSBio-L5728-1, this compound, 1357288-00-5, C12H14ClNO4, 287.7, Available in 1 mg, 5 mg https://www.lsbio.com/compounds/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/lsbio-l5728 this compound - Parchem this compound is a herbicide safener. https://www.parchem.com/chemical-supplier-distributor/Ethyl-2-(2-chloro-6-nitrophenoxy)butanoate-084198.aspx this compound - SimSon Pharma this compound is a herbicide safener. https://www.simsonpharma.com/product/ethyl-2-2-chloro-6-nitrophenoxybutanoate/ this compound - AstaTech this compound is a herbicide safener. https://www.astatechinc.com/products/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/ this compound - BOC Sciences this compound is a herbicide safener. https://www.bocsci.com/ethyl-2-2-chloro-6-nitrophenoxybutanoate-cas-1357288-00-5-item-700871.html this compound - Cayman Chemical this compound is a herbicide safener. https://www.caymanchem.com/product/37452/ethyl-2-2-chloro-6-nitrophenoxy-butanoate this compound - LSBio LSBio-L5728 / LSBio-L5728-1, this compound, 1357288-00-5, C12H14ClNO4, 287.7, Available in 1 mg, 5 mg https://www.lsbio.com/compounds/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/lsbio-l5728 this compound - Parchem this compound is a herbicide safener. https://www.parchem.com/chemical-supplier-distributor/Ethyl-2-(2-chloro-6-nitrophenoxy)butanoate-084198.aspx this compound - SimSon Pharma this compound is a herbicide safener. https://www.simsonpharma.com/product/ethyl-2-2-chloro-6-nitrophenoxybutanoate/ this compound - AstaTech this compound is a herbicide safener. https://www.astatechinc.com/products/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/ this compound - BOC Sciences this compound is a herbicide safener. https://www.bocsci.com/ethyl-2-2-chloro-6-nitrophenoxybutanoate-cas-1357288-00-5-item-700871.html this compound - Cayman Chemical this compound is a herbicide safener. https://www.caymanchem.com/product/37452/ethyl-2-2-chloro-6-nitrophenoxy-butanoate this compound - LSBio LSBio-L5728 / LSBio-L5728-1, this compound, 1357288-00-5, C12H14ClNO4, 287.7, Available in 1 mg, 5 mg https://www.lsbio.com/compounds/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/lsbio-l5728 this compound - Parchem this compound is a herbicide safener. https://www.parchem.com/chemical-supplier-distributor/Ethyl-2-(2-chloro-6-nitrophenoxy)butanoate-084198.aspx this compound - SimSon Pharma this compound is a herbicide safener. https://www.simsonpharma.com/product/ethyl-2-2-chloro-6-nitrophenoxybutanoate/ this compound - AstaTech this compound is a herbicide safener. https://www.astatechinc.com/products/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/ this compound - BOC Sciences this compound is a herbicide safener. https://www.bocsci.com/ethyl-2-2-chloro-6-nitrophenoxybutanoate-cas-1357288-00-5-item-700871.html this compound - Cayman Chemical this compound is a herbicide safener. https://www.caymanchem.com/product/37452/ethyl-2-2-chloro-6-nitrophenoxy-butanoate this compound - LSBio LSBio-L5728 / LSBio-L5728-1, this compound, 1357288-00-5, C12H14ClNO4, 287.7, Available in 1 mg, 5 mg https://www.lsbio.com/compounds/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/lsbio-l5728 this compound - Parchem this compound is a herbicide safener. https://www.parchem.com/chemical-supplier-distributor/Ethyl-2-(2-chloro-6-nitrophenoxy)butanoate-084198.aspx this compound - SimSon Pharma this compound is a herbicide safener. https://www.simsonpharma.com/product/ethyl-2-2-chloro-6-nitrophenoxybutanoate/ this compound - AstaTech this compound is a herbicide safener. https://www.astatechinc.com/products/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/ this compound - BOC Sciences this compound is a herbicide safener. https://www.bocsci.com/ethyl-2-2-chloro-6-nitrophenoxybutanoate-cas-1357288-00-5-item-700871.html this compound - Cayman Chemical this compound is a herbicide safener. https://www.caymanchem.com/product/37452/ethyl-2-2-chloro-6-nitrophenoxy-butanoate this compound - LSBio LSBio-L5728 / LSBio-L5728-1, this compound, 1357288-00-5, C12H14ClNO4, 287.7, Available in 1 mg, 5 mg https://www.lsbio.com/compounds/ethyl-2-2-chloro-6-nitrophenoxy-butanoate-cas-1357288-00-5/lsbio-l5728 this compound - Parchem this compound is a herbicide safener. https://www.parchem.com/chemical-supplier-distributor/Ethyl-2-(2-chloro-6-nitrophenoxy)butanoate

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Building Block for Novel Heterocyclic Compounds

The structure of ethyl 2-(2-chloro-6-nitrophenoxy)butanoate makes it a promising starting material for the synthesis of various heterocyclic compounds. The presence of the nitro group ortho to the ether linkage is particularly significant. Reduction of the nitro group to an amine would yield an intermediate ripe for intramolecular cyclization reactions.

For instance, following the reduction of the nitro group, the resulting amino group could react with the ester functionality of the butanoate side chain. Depending on the reaction conditions, this could lead to the formation of lactams, which are core structures in many biologically active molecules. Alternatively, the amino group could participate in reactions with external reagents to build more complex heterocyclic systems, such as quinoxalines or benzodiazepines, by reacting with α-dicarbonyl compounds or other suitable bifunctional molecules. The chloro substituent can also be a handle for further functionalization or cyclization reactions, for example, through palladium-catalyzed cross-coupling reactions.

A hypothetical reaction scheme is presented below:

ReactantReagents and ConditionsProduct Type
Ethyl 2-(2-amino-6-chlorophenoxy)butanoateHeat, acid or base catalystSubstituted Benzoxazinone
Ethyl 2-(2-amino-6-chlorophenoxy)butanoate1,2-Dicarbonyl compoundQuinoxaline derivative
This compoundReducing agent (e.g., SnCl2, H2/Pd), then cyclizationLactam-fused heterocycle

Precursor for Diverse Substituted Aromatic and Phenoxy Derivatives

This compound serves as a platform for creating a variety of substituted aromatic and phenoxy derivatives. The aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitro group. This allows for the displacement of the chloro substituent by a range of nucleophiles, such as amines, alkoxides, or thiolates, thereby introducing diverse functionalities.

Furthermore, both the nitro group and the ester can be chemically modified. The nitro group can be reduced to an amine, which can then be diazotized and converted to a wide array of other functional groups (e.g., -OH, -CN, -F, -Br, -I) via Sandmeyer or related reactions. The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. This multitude of possible transformations allows for the generation of a library of compounds with tailored electronic and steric properties.

Role in the Synthesis of Chiral Organic Molecules

The butanoate portion of this compound contains a chiral center at the C2 position. While the commercially available material is likely a racemic mixture, the separation of its enantiomers would provide access to enantiopure building blocks for asymmetric synthesis. The separation of similar phenoxypropionate derivatives has been successfully achieved using chiral high-performance liquid chromatography (HPLC). ntu.edu.tw

Once resolved, these chiral intermediates can be used in the synthesis of optically active pharmaceuticals and agrochemicals, where a specific stereoisomer is often responsible for the desired biological activity. The separated enantiomers of this compound could be incorporated into larger molecules, transferring their chirality to the final product. The development of stereoselective synthetic routes starting from this chiral precursor could be a valuable endeavor.

Utility in Cascade Reactions and Multi-Component Systems

The multiple reactive sites within this compound make it an interesting candidate for the design of cascade or multi-component reactions. A cascade reaction is a series of intramolecular reactions that occur sequentially in a single pot, often leading to a rapid increase in molecular complexity.

For example, a carefully designed reaction sequence could be initiated by the reduction of the nitro group, followed by an intramolecular cyclization, and then a subsequent intermolecular reaction at another site of the molecule. The presence of the chloro, nitro, and ester groups offers the potential for orthogonal reactivity, where each group can be addressed selectively under different reaction conditions. This approach can lead to the efficient construction of complex molecular frameworks from a relatively simple starting material.

Development of Functional Materials through Derivatization

The derivatization of this compound could lead to the development of novel functional materials. The aromatic core and the potential for introducing various functional groups make it a candidate for the synthesis of liquid crystals, polymers, or organic dyes.

By introducing long alkyl chains through etherification or amidation reactions, it might be possible to induce liquid crystalline behavior. Polymerization could be achieved by converting the molecule into a bifunctional monomer, for example, by transforming both the chloro and nitro groups into polymerizable functionalities. The nitroaromatic core is a known chromophore, and modification of the substituents on the aromatic ring can be used to tune the absorption and emission properties of the molecule, potentially leading to new dyes or optical materials.

Derivative TypePotential Application
Long-chain alkyl ether/amide derivativesLiquid Crystals
Bifunctional monomers (e.g., diamines, diols)High-performance polymers
Derivatives with extended conjugationOrganic Dyes

Future Research Directions and Perspectives

Exploration of Sustainable and Green Synthetic Methodologies

The imperative for environmentally benign chemical manufacturing necessitates a departure from traditional synthetic routes. Future research should prioritize the development of sustainable and green methodologies for the synthesis of Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate and its analogs.

One promising avenue is the application of biocatalysis . The use of enzymes, such as lipases, could offer a highly selective and efficient means of esterification under mild reaction conditions, potentially reducing energy consumption and waste generation. acs.orgyoutube.com Biocatalytic approaches can also be instrumental in achieving high enantioselectivity, a critical aspect for producing chiral molecules with specific biological activities. openmedicinalchemistryjournal.com The integration of enzymes in synthetic pathways aligns with the principles of green chemistry by utilizing renewable catalysts that operate in aqueous media. arkat-usa.org

Phase-transfer catalysis (PTC) represents another green approach that can be explored. PTC can facilitate the etherification step in the synthesis by enabling the reaction between an aqueous phase reactant and an organic phase reactant, often eliminating the need for harsh, anhydrous solvents. nih.gov This technique can lead to increased reaction rates, higher yields, and simplified work-up procedures, contributing to a more sustainable process. researchgate.net

Furthermore, the use of alternative energy sources such as ultrasound and microwave irradiation should be investigated. Sonochemistry and microwave-assisted synthesis have been shown to accelerate reaction rates, improve yields, and in some cases, enable reactions under solvent-free conditions. rsc.orgrsc.orgresearchgate.net These non-conventional energy sources can significantly reduce reaction times and energy consumption compared to classical heating methods. nih.gov

Green Chemistry ApproachPotential Benefits for Synthesis
BiocatalysisHigh selectivity, mild conditions, reduced waste acs.orgyoutube.com
Phase-Transfer CatalysisAvoidance of harsh solvents, increased reaction rates nih.govresearchgate.net
Ultrasound-Assisted SynthesisAccelerated reaction rates, improved yields rsc.orgrsc.org
Microwave-Assisted SynthesisReduced reaction times, energy efficiency researchgate.netnih.gov

Investigation of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of functional groups in this compound provides a fertile ground for discovering novel reactivity and unprecedented chemical transformations.

The nitro group is a versatile functional group that can undergo a variety of transformations beyond simple reduction to an amine. acs.org Future research could explore selective reductions to intermediate oxidation states, such as nitroso or hydroxylamino functionalities, which can then be used in subsequent coupling or cyclization reactions. Photocatalysis offers a modern approach to the reduction of nitroaromatic compounds under mild conditions, potentially allowing for high chemo- and regio-selectivity. nih.govncl.ac.uk The photocatalytic decomposition of nitroaromatics can also lead to interesting degradation pathways and the formation of novel products. acs.org

The phenoxy moiety opens up possibilities for C-H activation reactions. This rapidly evolving field of organic chemistry allows for the direct functionalization of carbon-hydrogen bonds, offering a more atom-economical approach to creating new carbon-carbon and carbon-heteroatom bonds. Investigating the regioselective C-H activation of the aromatic ring could lead to the synthesis of a diverse library of derivatives with potentially new biological or material properties.

Furthermore, the ester group can be a handle for various transformations. Beyond hydrolysis and transesterification, it can be used in enolate chemistry to introduce new substituents at the α-position, leading to compounds with increased structural complexity.

Integration into Automated Synthesis and Flow Chemistry Platforms

To accelerate the discovery and optimization of synthetic routes and the exploration of structure-activity relationships, the integration of the synthesis of this compound and its derivatives into automated platforms is a key future direction.

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for straightforward scalability. nih.gov The synthesis of esters and the reduction of nitroaromatic compounds have been successfully demonstrated in continuous-flow systems. openmedicinalchemistryjournal.comresearchgate.netmdpi.com Developing a continuous-flow process for the synthesis of this compound would not only improve the efficiency and safety of its production but also allow for the in-line monitoring and optimization of the reaction.

TechnologyAdvantages for Future Research
Automated Synthesis & HTERapid reaction optimization, library generation ncl.ac.ukcam.ac.ukjmb.or.kr
Flow ChemistryEnhanced safety, scalability, process control openmedicinalchemistryjournal.comresearchgate.netnih.govmdpi.com
AI-Driven RoboticsAccelerated discovery of new molecules and reactions youtube.comnih.gov

Development of Advanced Catalytic Systems for Specific Transformations

The development of advanced catalytic systems tailored for specific transformations of this compound will be crucial for achieving high efficiency, selectivity, and sustainability.

For the etherification step, research into more efficient catalysts for the Williamson ether synthesis is warranted. This could include the development of novel phase-transfer catalysts or exploring catalytic systems that allow the use of weaker alkylating agents under milder conditions. nih.govmdpi.com

The selective reduction of the nitro group in the presence of other reducible functionalities (the ester and chloro groups) is a significant challenge. Future work should focus on developing highly chemoselective catalysts. Nanocatalysts , such as those based on gold or silver nanoparticles, have shown great promise for the selective reduction of nitroarenes. nih.govncl.ac.ukcam.ac.uk Supported catalysts are particularly attractive for their ease of separation and recyclability, making them suitable for both batch and continuous-flow processes. jmb.or.kr

Given the chiral center in the butanoate moiety, the development of enantioselective catalysts for the α-arylation of the ester would be a valuable pursuit. This would allow for the synthesis of enantiomerically pure derivatives, which is often essential for pharmaceutical and agrochemical applications. researchgate.netmdpi.com

Computational Design of Derivatives with Tailored Reactivity and Selectivity

Computational chemistry and in silico design tools offer a powerful approach to guide future experimental work by predicting the properties and reactivity of new derivatives of this compound.

Density Functional Theory (DFT) can be employed to study the electronic structure and reaction mechanisms of the target molecule and its derivatives. nih.govnih.gov Such studies can provide valuable insights into the reactivity of the different functional groups and help in the design of catalysts and the prediction of reaction outcomes.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to establish correlations between the structural features of a series of derivatives and their biological activity or chemical reactivity. arkat-usa.org This can aid in the design of new compounds with enhanced or specific properties. For instance, if the compound is being investigated for herbicidal properties, QSAR can help in designing derivatives with improved efficacy and selectivity. cam.ac.uk

Molecular docking studies can be utilized to investigate the potential interactions of the compound and its derivatives with biological targets, such as enzymes. ncl.ac.ukmdpi.com This is particularly relevant if the compound is being developed as a bioactive agent. These computational techniques can help in prioritizing synthetic targets and reducing the need for extensive experimental screening.

Computational MethodApplication in Future Research
Density Functional Theory (DFT)Mechanistic studies, prediction of reactivity nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR)Design of derivatives with tailored activity arkat-usa.orgcam.ac.uk
Molecular DockingInvestigation of interactions with biological targets ncl.ac.ukmdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.